molecular formula C22H22N2O3S B2817303 Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 922598-29-6

Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2817303
CAS No.: 922598-29-6
M. Wt: 394.49
InChI Key: RNWMREMKOXDFBC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative featuring a unique substitution pattern. The thiazole core (a five-membered aromatic ring with nitrogen and sulfur atoms) is substituted at three critical positions:

  • Position 2: A 2-(2,4-dimethylphenyl)acetamido group, introducing steric bulk and hydrophobicity.
  • Position 4: A phenyl group, contributing aromatic interactions.
  • Position 5: An ethoxycarbonyl (ester) moiety, enhancing solubility and reactivity.

Its synthesis likely involves cyclization and substitution reactions, as seen in analogous thiazole syntheses (e.g., cyclization of thioacetamidothiophenes in ) .

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(16-8-6-5-7-9-16)24-22(28-20)23-18(25)13-17-11-10-14(2)12-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWMREMKOXDFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(C=C(C=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the acetamido and ethyl ester groups. The synthesis typically involves:

  • Formation of the Thiazole Ring : Using α-haloketones and thiourea.
  • Amidation : Reacting with 2,4-dimethylphenylacetic acid.
  • Esterification : Introducing the ethyl group through esterification reactions.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains and fungi, including Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/mL
Ethyl 2-(2-(4-chlorophenyl)acetamido)-4-phenylthiazole-5-carboxylateEscherichia coli25 μg/mL
Ethyl 2-(2-(p-toluidine)acetamido)-4-phenylthiazole-5-carboxylateCandida albicans10 μg/mL

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit ergosterol biosynthesis in fungi by targeting cytochrome P450 enzymes (CYP51), similar to azole antifungals . This inhibition disrupts cell membrane integrity, leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

  • Antifungal Activity : A study conducted on various thiazole derivatives showed that modifications at the para position of phenolic groups significantly enhanced antifungal activity. Compounds with electronegative substituents exhibited lower MIC values against fungal strains .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed that while they are effective against certain pathogens, they maintain relatively low cytotoxicity towards mammalian cells, making them potential candidates for drug development .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been utilized to understand how structural modifications affect biological activity. The presence of specific functional groups was correlated with enhanced lipophilicity and bioactivity .

Table 2: Summary of QSAR Findings

Structural FeatureEffect on Activity
Electronegative substituentsIncreased antifungal potency
LipophilicityEnhanced membrane permeability
Aromatic ringsImproved enzyme interaction

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

The compound’s pharmacological or physicochemical properties are influenced by substituent variations. Below is a comparative analysis with structurally related thiazoles:

Table 1: Substituent Comparison of Thiazole Derivatives
Compound Name (Reference) R1 (Position 2) R2 (Position 4) Key Differences and Implications
Target Compound 2-(2,4-Dimethylphenyl)acetamido Phenyl High steric bulk and hydrophobicity at R1.
Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methylthiazole-5-carboxylate 2-(4-Chlorophenoxy)acetamido Methyl Reduced steric bulk (methyl vs. phenyl at R2); electron-withdrawing Cl at R1.
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate Acetamido Trifluoromethyl Electron-withdrawing CF₃ at R2 increases polarity and metabolic stability.
Ethyl 2-(3-hydroxyphenyl)-4-phenylthiazole-5-carboxylate 3-Hydroxyphenyl Phenyl Hydroxyl group at R1 enhances hydrogen-bonding potential.
Key Observations:

Position 2 Modifications: The target compound’s 2,4-dimethylphenylacetamido group (vs. The absence of electron-withdrawing groups (e.g., Cl in ) may reduce electrophilicity, altering reactivity in nucleophilic environments.

Position 4 Substitutions :

  • A phenyl group (target compound) vs. methyl () or trifluoromethyl () affects aromatic stacking interactions and steric effects. The phenyl group may enhance π-π interactions in biological targets.

Synthetic Considerations :

  • Synthesis of the target compound likely parallels methods for analogous thiazoles, such as cyclization of thioacetamidothiophene precursors (as in ) or coupling reactions for acetamido group introduction.

Physicochemical and Functional Comparisons

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., hydroxyphenyl in or trifluoromethyl in ).
  • Electronic Effects : The electron-donating methyl groups on the phenyl ring (R1) may stabilize the acetamido moiety, contrasting with electron-withdrawing Cl in .
  • Biological Activity : While direct activity data are unavailable, the trifluoromethyl group in is often associated with enhanced metabolic stability, whereas the target compound’s bulky R1 may improve selectivity for specific targets.

Q & A

Q. Table 2: Optimal Reaction Conditions for Key Synthesis Steps

StepSolventTemp (°C)CatalystYield (%)
Thiazole FormationEthanol75None78
Amide CouplingDCM25EDC/HOBt85
EsterificationEthanol80H₂SO₄92

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